![molecular formula C10H12Cl2N2S B2381829 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride CAS No. 50310-70-8](/img/structure/B2381829.png)
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride
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Overview
Description
“2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride” is a chemical compound with the CAS Number: 50310-70-8 . It has a molecular weight of 263.19 . The compound is related to 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10N2S.2ClH/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9;;/h2-5,7H,6H2,1H3;2*1H . This indicates the presence of a methyl group, a thiazolyl group, and a pyridine ring in the structure.It has a storage temperature of room temperature . The compound’s InChI key is ORWQLEBPHSFBCU-UHFFFAOYSA-N .
Scientific Research Applications
- Thiazoles have been explored as potential antimicrobial agents. While specific studies on 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride are limited, related thiazole derivatives have demonstrated antibacterial and antifungal properties .
- Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain thiazole derivatives exhibit potent effects against cancer cells .
Antimicrobial Activity
Antitumor and Cytotoxic Properties
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to different outcomes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole compounds, such as their solubility in different solvents, may influence their action in different environments .
properties
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9;;/h2-5,7H,6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQLEBPHSFBCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride |
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